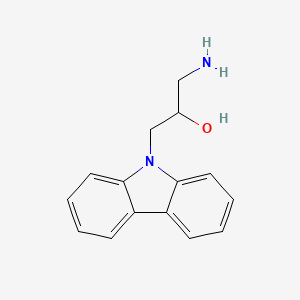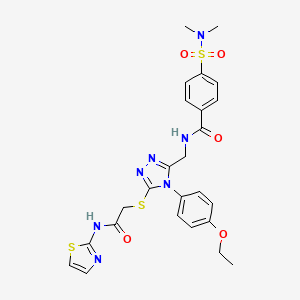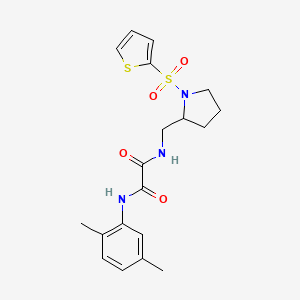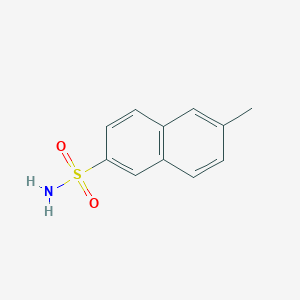
1-Amino-3-carbazol-9-yl-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Amino-3-carbazol-9-yl-propan-2-ol” is a biochemical compound with the molecular formula C15H16N2O and a molecular weight of 240.30 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-Amino-3-carbazol-9-yl-propan-2-ol” can be represented by the SMILES string: C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN)O . This indicates that the molecule consists of a carbazole group attached to a propan-2-ol group via an amino linkage .Physical And Chemical Properties Analysis
“1-Amino-3-carbazol-9-yl-propan-2-ol” is a solid compound . Its molecular weight is 240.30 and its molecular formula is C15H16N2O .Scientific Research Applications
Synthesis and Characterization
The compound serves as a precursor in the synthesis of more complex carbazole derivatives. Its molecular structure can be verified through techniques like FTIR and NMR spectroscopy. Theoretical studies, such as DFT (Density Functional Theory), are conducted to predict the molecular structure, IR and NMR data, MEP map, and FMOs (Frontier Molecular Orbitals) of the compound .
Acetylcholinesterase Inhibition
Carbazole derivatives, including 1-Amino-3-carbazol-9-yl-propan-2-ol , have been studied for their potential as acetylcholinesterase inhibitors. This is significant in the treatment of neurodegenerative diseases like Alzheimer’s, where enhancing cholinergic function is a key therapeutic strategy .
Photonics and Electronics
In the fields of photonics and electronics, carbazole derivatives are frequently used as solar energy collectors, charge transfer agents, and nonlinear optical materials. Their strong conjugated systems and high intramolecular electron transfer efficiency make them suitable for these applications .
Fluorescent Materials
The compound’s structure allows for the creation of Schiff bases with a stronger conjugated system. This enhances their potential applications as fluorescent materials, which are crucial in various imaging and diagnostic techniques .
Biological Activities
Carbazoles exhibit a wide range of biological activities, including antiviral, sedative, antioxidant, antifungal, antibacterial, antitumor, and anti-inflammatory properties. These activities make carbazole derivatives valuable in medicinal chemistry for the development of new therapeutic agents .
Agricultural Applications
In agriculture, carbazole derivatives are explored for their use as growth regulators and insecticides. They have shown a synergistic effect when used with other insecticides, potentially leading to more effective pest control strategies .
Anti-Cancer Research
Research into the anti-cancer properties of carbazole derivatives is ongoing1-Amino-3-carbazol-9-yl-propan-2-ol may have inhibitory effects on certain cancer cell lines, making it a compound of interest in the development of novel anti-cancer drugs .
Safety and Hazards
properties
IUPAC Name |
1-amino-3-carbazol-9-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-9-11(18)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSWVRRUBQSAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-carbazol-9-yl-propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2895305.png)
![N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2895307.png)
![Ethyl 2-(2-hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2895308.png)

![2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2895310.png)


![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2895313.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide](/img/structure/B2895317.png)
![1-(4-Tert-butylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2895319.png)